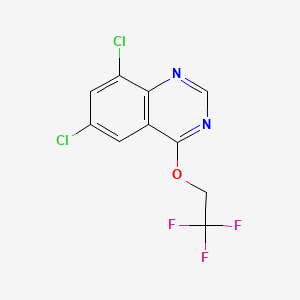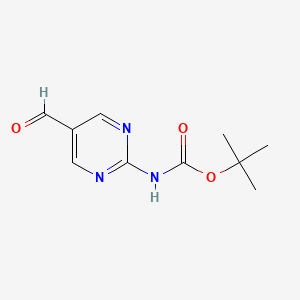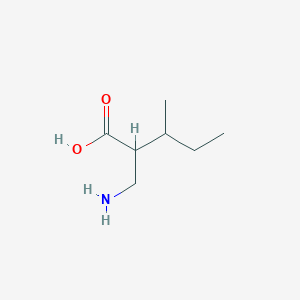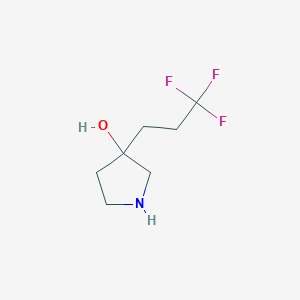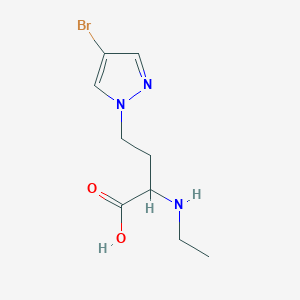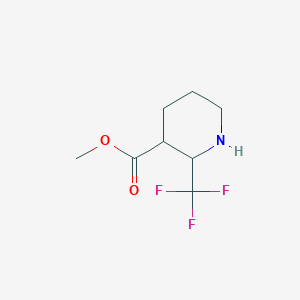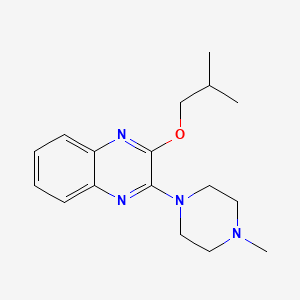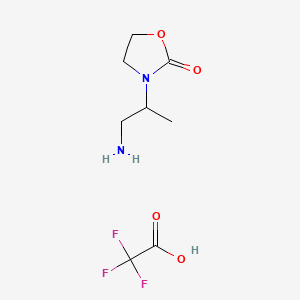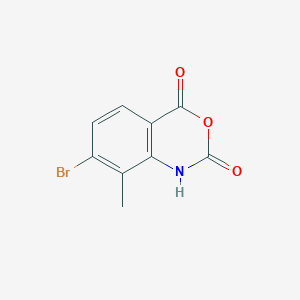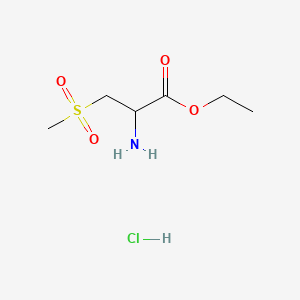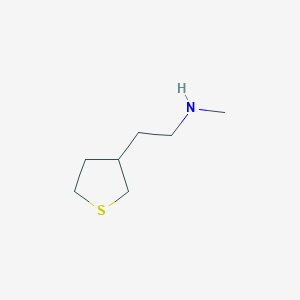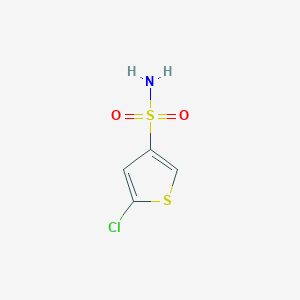
3-(2-Amino-1,1-difluoroethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-1,1-difluoroethyl)phenol is an organic compound characterized by the presence of an amino group, a difluoroethyl group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)phenol typically involves the introduction of the difluoroethyl group to a phenolic compound. One common method involves the reaction of a phenol derivative with a difluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Scientific Research Applications
3-(2-Amino-1,1-difluoroethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. The difluoroethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-1,1-difluoroethyl)phenol: Similar structure but with the amino group in a different position.
3-(2-Aminoethyl)phenol: Lacks the difluoro substitution, affecting its reactivity and properties.
3-(2-Amino-1,1-difluoroethyl)aniline: Contains an aniline group instead of a phenol, leading to different chemical behavior.
Uniqueness
3-(2-Amino-1,1-difluoroethyl)phenol is unique due to the presence of both the difluoroethyl and phenolic groups, which confer distinct reactivity and potential applications. The difluoroethyl group enhances the compound’s stability and electronic properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3-(2-amino-1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,5-11)6-2-1-3-7(12)4-6/h1-4,12H,5,11H2 |
InChI Key |
FGQMWUFOTSWKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


